molecular formula C13H12FNO B13625348 2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine

2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B13625348
M. Wt: 217.24 g/mol
InChI Key: NCDLLBDEICWJBI-UHFFFAOYSA-N
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Description

2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine is an organic compound belonging to the class of biphenyl derivatives. This compound features a biphenyl core with a fluoro substituent at the 2’ position, a methoxy group at the 3’ position, and an amine group at the 3 position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a base such as sodium hydride.

Industrial Production Methods

Industrial production of 2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the fluoro or methoxy groups under specific conditions.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of de-fluorinated or de-methoxylated biphenyl amines.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine
  • 2’-Fluoro-3’-ethoxy-[1,1’-biphenyl]-3-amine
  • 2’-Chloro-3’-methoxy-[1,1’-biphenyl]-3-amine

Uniqueness

2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine is unique due to the specific combination of fluoro, methoxy, and amine groups on the biphenyl core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluoro group enhances the compound’s stability and lipophilicity, while the methoxy group influences its electronic properties and reactivity.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)aniline

InChI

InChI=1S/C13H12FNO/c1-16-12-7-3-6-11(13(12)14)9-4-2-5-10(15)8-9/h2-8H,15H2,1H3

InChI Key

NCDLLBDEICWJBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC=C2)N

Origin of Product

United States

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